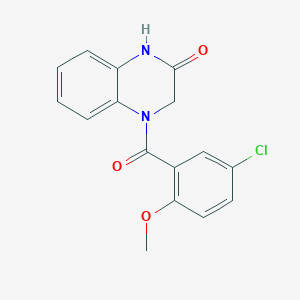

4-(5-Chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Description

4-(5-Chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound featuring a tetrahydroquinoxalin-2-one core substituted with a 5-chloro-2-methoxybenzoyl group. The chloro and methoxy substituents on the benzoyl group may influence electronic properties, lipophilicity, and binding interactions, making this compound a subject of interest in structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

4-(5-chloro-2-methoxybenzoyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3/c1-22-14-7-6-10(17)8-11(14)16(21)19-9-15(20)18-12-4-2-3-5-13(12)19/h2-8H,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDXFDQEPFAWSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine derivative with a diketone, such as glyoxal.

Introduction of the 5-Chloro-2-methoxybenzoyl Group: The 5-chloro-2-methoxybenzoyl group can be introduced through an acylation reaction using 5-chloro-2-methoxybenzoic acid or its derivatives. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional carbonyl groups, while substitution reactions can produce a variety of functionalized quinoxalines.

Scientific Research Applications

4-(5-Chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.

Biology: It is used in biological assays to understand its effects on cellular processes and pathways.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the tetrahydroquinoxalin-2-one family, which has been explored for diverse biological activities. Below is a detailed comparison with analogous derivatives reported in the literature:

Substituent Variations and Structural Analogues

a. 4-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one

- Molecular formula : C₁₄H₁₁FN₂O

- Molecular weight : 242.25 g/mol

- Key differences: The fluorine atom at the 3-position of the phenyl ring introduces a smaller, electronegative substituent compared to the 5-chloro-2-methoxybenzoyl group.

b. 4-[(2-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one

- Structure : Features a 2-chlorobenzyl group instead of a benzoyl substituent.

- Key differences : The benzyl group lacks the ketone oxygen present in the target compound, reducing polarity and possibly enhancing membrane permeability. The chloro substituent’s position (2- vs. 5-) may sterically hinder interactions with target proteins .

c. (5Z)-5-(3,4-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one (4b)

- Molecular formula : C₁₃H₁₃N₃O₃S

- Melting point : 234–236°C

- The thioxo group in 4b may enhance hydrogen-bonding capacity compared to the ketone in the target compound .

Physical and Chemical Properties

Biological Activity

4-(5-Chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 927172-08-5) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 316.74 g/mol. The compound features a chloro-substituted methoxybenzoyl moiety attached to a tetrahydroquinoxalinone structure, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃ClN₂O₃ |

| Molecular Weight | 316.74 g/mol |

| CAS Number | 927172-08-5 |

| EINECS | Not available |

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the quinoxaline core followed by the introduction of the benzoyl moiety. Specific synthetic pathways may vary in literature but generally adhere to standard organic synthesis protocols.

Anticancer Properties

Recent studies have indicated that derivatives of quinoxaline compounds exhibit notable anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against various cancer cell lines.

Case Study: Antitumor Activity

In a study evaluating the anticancer effects of quinoxaline derivatives on human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines, compounds showed significant antiproliferative activity. The mechanism was linked to cell cycle arrest and apoptosis induction .

Antioxidant Activity

Compounds related to this structure have also been studied for their antioxidant properties. The ability to scavenge free radicals and inhibit lipid peroxidation was highlighted in research involving coumarin derivatives, suggesting that similar mechanisms may be applicable to this compound .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. For example, studies have shown that certain quinoxaline derivatives can inhibit tyrosinase activity, which is crucial in melanin production and relevant in skin-related disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-Chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via a multi-step approach:

Nucleophilic substitution : React 5-chloro-2-methoxybenzoyl chloride with a tetrahydroquinoxalin-2-one precursor (e.g., 1,2,3,4-tetrahydroquinoxalin-2-one) under anhydrous conditions (THF, DCM) .

Cyclization : Use nitro reduction (e.g., H₂/Pd-C) followed by intramolecular acylation to form the tetrahydroquinoxaline core .

Characterization : Confirm intermediates via ¹H/¹³C NMR (for regiochemistry), LC-MS (molecular ion verification), and HPLC (purity >95%) .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodology :

- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the methoxy or chloro groups .

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC to detect decomposition products (e.g., free quinoxaline derivatives) .

Q. What safety precautions are necessary when working with this compound?

- Methodology :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and FFP2 respirators to avoid inhalation of fine particulates .

- Emergency protocols : In case of skin contact, wash immediately with 15% ethanol-water solution to neutralize reactive intermediates .

Advanced Research Questions

Q. How can structural modifications at the 3- and 4-positions of the tetrahydroquinoxaline core influence biological activity?

- Methodology :

- SAR analysis : Replace the 5-chloro-2-methoxybenzoyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) substituents and assay for activity changes (e.g., kinase inhibition) .

- Data interpretation : Use docking simulations (AutoDock Vina) to correlate substituent effects with binding affinity to targets like orexin receptors .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

- Methodology :

- Standardize assays : Use SOD1G93A NSC-34 cell models (ALS) to compare neuroprotective effects at 0.3–30 nM concentrations, controlling for batch-to-batch purity variations .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate activity between derivatives (e.g., 4-substituted vs. 3-substituted analogs) .

Q. How can computational methods optimize the synthesis of this compound?

- Methodology :

- Retrosynthetic planning : Use CAS SciFinder or Reaxys to identify alternative pathways (e.g., microwave-assisted cyclization at 120°C vs. traditional thermal methods) .

- DFT calculations : Model transition states for key steps (e.g., acylation) to predict regioselectivity and reduce byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.